molecular formula C16H16GeO2 B14341735 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole CAS No. 104284-18-6

2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole

Cat. No.: B14341735
CAS No.: 104284-18-6
M. Wt: 312.9 g/mol
InChI Key: OUSBXCHJZAAGSU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is an organogermanium compound characterized by its unique structure, which includes a germanium atom bonded to two oxygen atoms and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole typically involves the reaction of germanium tetrachloride with 2,2-dimethyl-1,3-propanediol and diphenylmagnesium. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF). The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce a variety of functionalized germanium compounds .

Scientific Research Applications

2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of phenyl groups can enhance its ability to interact with biological membranes and proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: Similar structure but lacks the germanium atom.

    3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide: Contains phenyl groups but has a different core structure.

Uniqueness

2,2-Dimethyl-4,5-diphenyl-2H-1,3,2-dioxagermole is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific reactivity and coordination chemistry .

Properties

CAS No.

104284-18-6

Molecular Formula

C16H16GeO2

Molecular Weight

312.9 g/mol

IUPAC Name

2,2-dimethyl-4,5-diphenyl-1,3,2-dioxagermole

InChI

InChI=1S/C16H16GeO2/c1-17(2)18-15(13-9-5-3-6-10-13)16(19-17)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

OUSBXCHJZAAGSU-UHFFFAOYSA-N

Canonical SMILES

C[Ge]1(OC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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